DL-Aspartic acid, N-(2-cyanoethyl)-
Description
DL-Aspartic acid (CAS 617-45-8) is a racemic mixture of D- and L-aspartic acid enantiomers. It is a non-essential amino acid with applications in pharmaceuticals, agrochemicals, and biochemical research . Its derivatives, particularly N-substituted variants, exhibit diverse properties based on the substituent group.
Properties
CAS No. |
5464-30-2 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-(2-cyanoethylamino)butanedioic acid |
InChI |
InChI=1S/C7H10N2O4/c8-2-1-3-9-5(7(12)13)4-6(10)11/h5,9H,1,3-4H2,(H,10,11)(H,12,13) |
InChI Key |
ZXILGGRQFZQBAP-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Aspartic acid, N-(2-cyanoethyl)- typically involves the reaction of DL-aspartic acid with acrylonitrile. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{DL-Aspartic acid} + \text{Acrylonitrile} \rightarrow \text{DL-Aspartic acid, N-(2-cyanoethyl)-} ]
Industrial Production Methods: In an industrial setting, the production of DL-Aspartic acid, N-(2-cyanoethyl)- may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: DL-Aspartic acid, N-(2-cyanoethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products:
Oxidation: Oxidized derivatives of DL-Aspartic acid, N-(2-cyanoethyl)-.
Reduction: Amino derivatives of DL-Aspartic acid, N-(2-cyanoethyl)-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Aspartic acid, N-(2-cyanoethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-Aspartic acid, N-(2-cyanoethyl)- involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Derivatives and Their Properties
The following table summarizes critical N-substituted DL-aspartic acid derivatives and their characteristics:
Functional and Structural Comparisons
Thermal Stability
- DL-Aspartic acid: Exhibits thermal deformation without phase transitions when heated up to 220°C. Negative thermal expansion (contraction) occurs along the ac plane due to shear deformations in monoclinic crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
